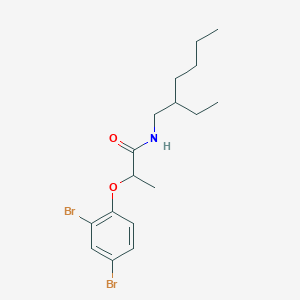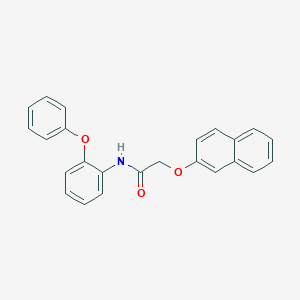
2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide, also known as NPPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new pain medications. In agriculture, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for use as a fungicide. In materials science, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been studied for its ability to form self-assembled monolayers on metal surfaces, making it a potential candidate for use in the development of new electronic devices.
Mecanismo De Acción
The exact mechanism of action of 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. In particular, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. By inhibiting COX-2, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide may reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. In particular, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to reduce the production of inflammatory cytokines and prostaglandins, as well as reduce pain sensitivity in animal models. Additionally, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to have antifungal activity, inhibiting the growth of certain plant pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide in lab experiments is its relatively low toxicity compared to other synthetic compounds. Additionally, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to have a relatively high solubility in water, making it easier to work with in aqueous solutions. However, one limitation of using 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide in lab experiments is its relatively low yield and purity, which can make it difficult to obtain enough material for certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide. One area of interest is the development of 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide-based pain medications, which could potentially offer a safer and more effective alternative to current analgesics. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide and its potential applications in agriculture and materials science. Finally, the synthesis method for 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide could be optimized to improve the yield and purity of the final product.
Métodos De Síntesis
2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-naphthol with 2-bromoacetophenone to form 2-(2-bromoacetyl) naphthalene. This intermediate is then reacted with 2-phenoxyaniline in the presence of a base to yield 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide. The overall yield of this process is relatively low, around 20%, but the purity of the final product can be improved through recrystallization.
Propiedades
Fórmula molecular |
C24H19NO3 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-naphthalen-2-yloxy-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19NO3/c26-24(17-27-21-15-14-18-8-4-5-9-19(18)16-21)25-22-12-6-7-13-23(22)28-20-10-2-1-3-11-20/h1-16H,17H2,(H,25,26) |
Clave InChI |
DJWUKQJOLIREHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)
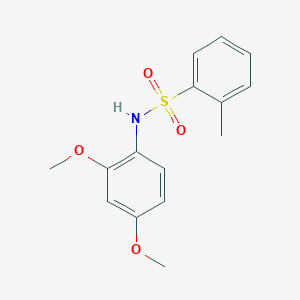
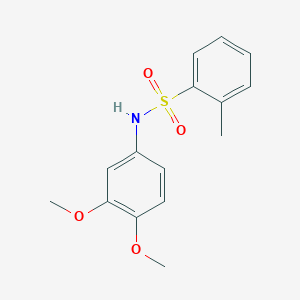

![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)
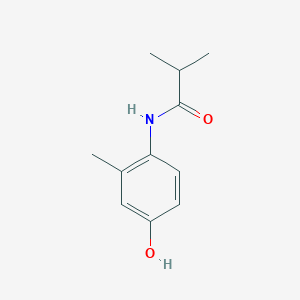
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)

